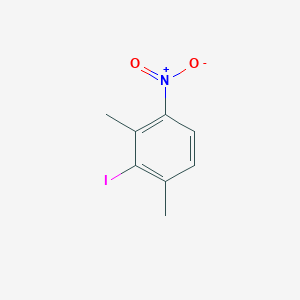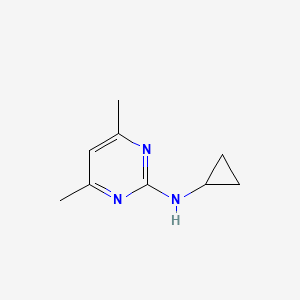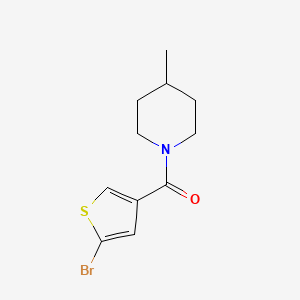
6-(Propylcarbamoyl)pyridine-2-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicine
In the medical field, this compound shows promise due to its structural similarity to pyridine carboxylic acids, which are known to be involved in various pharmacological activities. The propylcarbamoyl group could potentially be leveraged in drug design, enhancing the solubility or the pharmacokinetic properties of new pharmaceuticals .
Agriculture
“6-(Propylcarbamoyl)pyridine-2-carboxylic acid” may serve as a chelating agent for micronutrients in fertilizers. Its pyridine ring could bind essential metals, aiding in their uptake by plants. This application is speculative, based on the known behavior of similar pyridine carboxylic acids .
Material Science
In material science, this compound could be used in the synthesis of novel polymers or as a ligand to create metal-organic frameworks (MOFs). These materials have vast applications, from gas storage to catalysis .
Environmental Science
The compound’s potential environmental applications might include its use as a precursor for compounds that can remediate contaminated soils or waters, especially if it can bind to heavy metals or other pollutants .
Analytical Chemistry
“6-(Propylcarbamoyl)pyridine-2-carboxylic acid” could be used in analytical chemistry as a reagent or a standard for calibrating instruments. Its unique structure might be useful in the development of new analytical methods .
Biochemistry
In biochemistry, the compound could be involved in enzyme inhibition studies, given that pyridine derivatives often interact with active sites of enzymes. It could also be used to study protein-ligand interactions.
Pharmacology
This compound may find applications in pharmacology for the development of new therapeutic agents. Its structure could be key in the synthesis of compounds with potential activity against various diseases .
Chemical Engineering
In chemical engineering, “6-(Propylcarbamoyl)pyridine-2-carboxylic acid” could be used in process optimization, particularly in the synthesis of fine chemicals where its properties might enhance reaction efficiencies or selectivities .
Propiedades
IUPAC Name |
6-(propylcarbamoyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-6-11-9(13)7-4-3-5-8(12-7)10(14)15/h3-5H,2,6H2,1H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXMXLGRSWULDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386275.png)


![2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1386279.png)


![[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1386286.png)



![2-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1386292.png)
